![molecular formula C17H11F6N3O B2503745 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 478042-61-4](/img/structure/B2503745.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is an intriguing compound that combines a benzimidazole ring and a phenylacetamide moiety. This structure is characterized by the presence of trifluoromethyl groups, which impart unique physicochemical properties, such as increased lipophilicity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via a multi-step organic reaction involving the coupling of a benzimidazole derivative with a phenylacetamide precursor. The process might include:
Nitration and Reduction: : Initial nitration of a benzimidazole to introduce a nitro group, followed by reduction to an amine.
Coupling Reaction: : The amine then undergoes a coupling reaction with a 2-(trifluoromethyl)phenylacetic acid derivative, possibly facilitated by coupling agents like EDCI or DCC.
Purification: : Final purification can be achieved through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, large-scale production would likely involve optimizing reaction conditions for yield and purity. This might include:
Continuous Flow Synthesis: : Leveraging continuous flow reactors to maintain precise control over reaction parameters.
Catalysts: : Using specific catalysts to enhance reaction efficiency and selectivity.
Scale-Up Techniques: : Employing scale-up techniques such as multi-batch processes to meet production demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : Formation of oxidized derivatives through reactions with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction of the nitro or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic or electrophilic substitutions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as m-CPBA or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents, strong acids, or bases to facilitate nucleophilic or electrophilic aromatic substitution.
Major Products
Depending on the specific reaction conditions and reagents used, major products could include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a range of scientific research applications:
Chemistry: : Studied for its reactivity and stability under various conditions, useful in synthetic chemistry.
Medicine: : Explored as a candidate in pharmaceutical research, possibly targeting specific enzymes or receptors.
Industry: : Its stability and unique properties make it useful in material sciences, especially in the development of novel polymers or coatings.
Mécanisme D'action
The compound's mechanism of action largely depends on its interaction with biological targets, such as:
Molecular Targets: : Enzymes, receptors, or specific proteins within biological systems.
Pathways Involved: : It might affect signaling pathways, enzymatic activity, or gene expression through binding interactions or chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-(phenyl)acetamide
2-[1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
What sets 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide apart from its peers is the specific positioning and interaction of the trifluoromethyl groups, which can significantly influence its physicochemical properties, stability, and biological activity.
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O/c18-16(19,20)10-5-1-2-6-11(10)24-14(27)9-26-13-8-4-3-7-12(13)25-15(26)17(21,22)23/h1-8H,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGTXIAXOUCXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
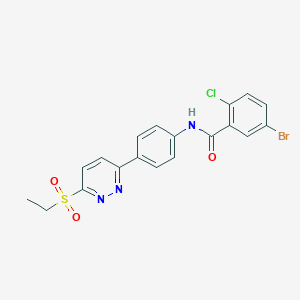

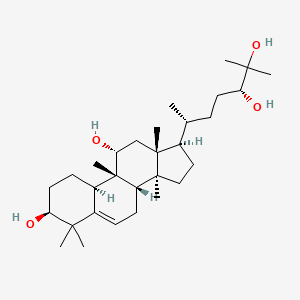
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
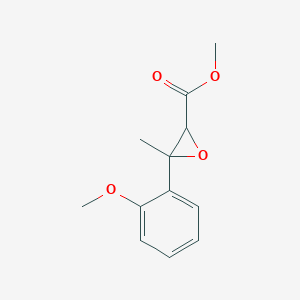
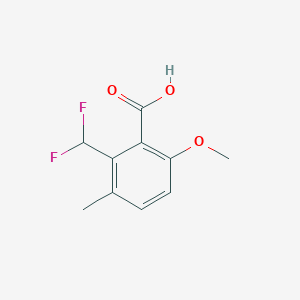
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
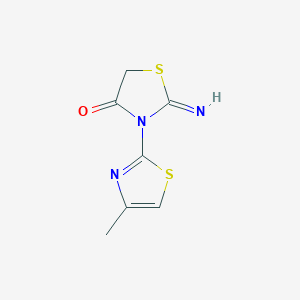
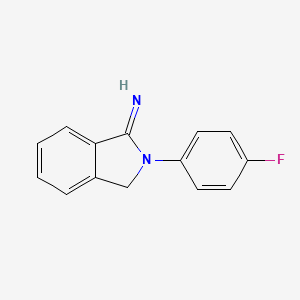
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2503682.png)

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)
